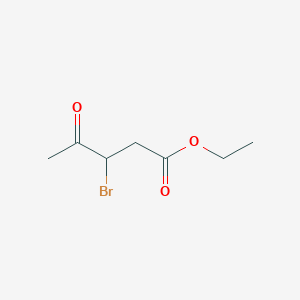

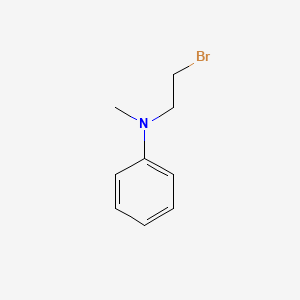

N-(2-Bromoethyl)-N-methylaniline

Overview

Description

N-(2-Bromoethyl)-N-methylaniline is a chemical compound. However, there is limited information available about this specific compound12345.

Synthesis Analysis

The synthesis of N-(2-Bromoethyl)-N-methylaniline is not explicitly mentioned in the available literature. However, related compounds such as N-(2-bromoethyl)phthalimide have been synthesized through various methods6.Molecular Structure Analysis

The molecular structure of N-(2-Bromoethyl)-N-methylaniline is not directly available. However, related compounds such as N-(2-Bromoethyl)aniline have a molecular formula of C8H10BrN78.Chemical Reactions Analysis

Specific chemical reactions involving N-(2-Bromoethyl)-N-methylaniline are not detailed in the available literature. However, related compounds have been used in various reactions such as the alkylation reactions9 and condensation of carboxylic acids and amines10.Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-Bromoethyl)-N-methylaniline are not directly available. However, related compounds such as N-(2-Bromoethyl)aniline have properties such as a density of 1.4±0.1 g/cm3, boiling point of 280.0±23.0 °C at 760 mmHg, and a molar refractivity of 48.2±0.3 cm37.Scientific Research Applications

Liver Metabolism of Halogenated Methylanilines : Research on rat liver microsomal metabolism of halogenated methylanilines, including 2-bromo-4-methylaniline, has been conducted. This study identified metabolites from side-chain C-hydroxylation and N-hydroxylation, among other reactions. The rate of metabolism was found to be influenced by the type of halogen substituent (Boeren et al., 1992).

Cross-Coupling Reactions in Organic Chemistry : N-(2-bromoallyl)-N-methylaniline has been used in regioselective zirconium-mediated cross-coupling reactions with alkenes and benzophenone, demonstrating its utility in organic synthesis (Barluenga et al., 1995).

Suzuki Cross-Coupling Reaction Studies : The compound has been involved in studies of Suzuki cross-coupling reactions, where its derivatives exhibit interesting non-linear optical properties and reactivity, providing insights into molecular structural features (Rizwan et al., 2021).

Industrial Applications in Alkylation : N-methylaniline, a related compound, is important in industries like paper, textile dyes, drugs, perfumes, and explosives. Vapour phase alkylation of aniline with methanol to form N-methylaniline has been optimized, highlighting its significance in industrial processes (Nehate & Bokade, 2009).

Electrochemical Studies : Poly(N-methylaniline) formation, redox behavior, and degradation have been investigated through spectroelectrochemical methods, contributing to the understanding of polymer electrochemistry (Planes et al., 2014).

Synthesis and Characterization of Derivatives : Various derivatives of N-methylaniline have been synthesized and characterized, providing insights into their chemical properties and potential applications in different fields. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide synthesis and characterization have been documented (Zhong-cheng & Shu Wan-yin, 2002).

Safety And Hazards

The safety and hazards of N-(2-Bromoethyl)-N-methylaniline are not directly available. However, related compounds such as N-(2-Bromoethyl)phthalimide have safety data sheets available that recommend avoiding contact with skin and eyes, and ensuring adequate ventilation1314.

Future Directions

The future directions for N-(2-Bromoethyl)-N-methylaniline are not directly available. However, related compounds have been used in various fields such as medicinal chemistry15. Further research and studies are needed to explore the potential applications of N-(2-Bromoethyl)-N-methylaniline.

Please note that the information provided is based on the available literature and may not be fully accurate or complete. For more detailed and accurate information, further research and consultation with a chemical expert is recommended.

properties

IUPAC Name |

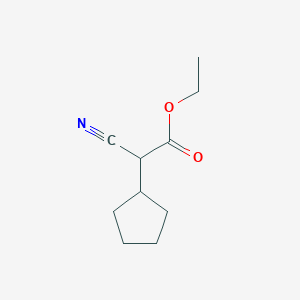

N-(2-bromoethyl)-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNHRRGVZQEAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCBr)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501249 | |

| Record name | N-(2-Bromoethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Bromoethyl)-N-methylaniline | |

CAS RN |

51905-47-6 | |

| Record name | N-(2-Bromoethyl)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Iodobenzo[d]thiazole-2(3H)-thione](/img/structure/B1610409.png)